molecular formula C12H14Cl2O3 B8740125 2-Chloroethyl 2-(4-chlorophenoxy)-2-methylpropionate CAS No. 52161-12-3

2-Chloroethyl 2-(4-chlorophenoxy)-2-methylpropionate

Cat. No. B8740125
Key on ui cas rn: 52161-12-3
M. Wt: 277.14 g/mol
InChI Key: IUAXUYMFMHJWHL-UHFFFAOYSA-N
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Patent
US04118583

Procedure details

To a solution of 80.5 g of chloro-ethanol (1 mole) in THF containing 101 g (1 mole) of triethylamine are added, dropwise with stirring, 233 g (1 mole) of p-chlorophenoxy-2-methylpropionic acid chloride. The triethylamine hydrochloride is filtered, and the ester formed is distilled; it is identical to that obtained under 6.1.1.; the synthesis of (VI) is continued as under 6.1.2., and then 6.1.3.
Quantity
80.5 g
Type
reactant
Reaction Step One
Name
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
233 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1]C(O)C.C1C[O:8][CH2:7][CH2:6]1.[Cl:10][C:11]1[CH:23]=[CH:22][C:14]([O:15][C:16]([CH3:21])([CH3:20])[C:17](Cl)=[O:18])=[CH:13][CH:12]=1>C(N(CC)CC)C>[Cl:10][C:11]1[CH:23]=[CH:22][C:14]([O:15][C:16]([CH3:21])([CH3:20])[C:17]([O:8][CH2:7][CH2:6][Cl:1])=[O:18])=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
80.5 g
Type
reactant
Smiles
ClC(C)O
Name
Quantity
101 g
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
233 g
Type
reactant
Smiles
ClC1=CC=C(OC(C(=O)Cl)(C)C)C=C1

Conditions

Stirring
Type
CUSTOM
Details
dropwise with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The triethylamine hydrochloride is filtered

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(OC(C(=O)OCCCl)(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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